Dabigatran Impurity 12 Dabigatran Impurity 12
Brand Name: Vulcanchem
CAS No.: 1422435-35-5
VCID: VC0194530
InChI:
SMILES:
Molecular Formula: C21H23N3O4
Molecular Weight: 381.44

Dabigatran Impurity 12

CAS No.: 1422435-35-5

Cat. No.: VC0194530

Molecular Formula: C21H23N3O4

Molecular Weight: 381.44

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dabigatran Impurity 12 - 1422435-35-5

Specification

CAS No. 1422435-35-5
Molecular Formula C21H23N3O4
Molecular Weight 381.44

Introduction

Chemical and Structural Characterization

Molecular Identity and Properties

Dabigatran Impurity 12 is chemically defined by its molecular formula C₂₁H₂₃N₃O₄ and molecular weight 381.44 g/mol. Its structural identity remains partially undisclosed in publicly available sources, though its classification as an impurity suggests it arises during synthetic steps involving dabigatran etexilate’s benzimidazole or pyridine moieties .

PropertyValueSource
CAS Number1422435-35-5
Molecular FormulaC₂₁H₂₃N₃O₄
Molecular Weight381.44 g/mol
Purity>95%
Impurity IdentifierMolecular FormulaMolecular WeightStructural Origin
Dabigatran Impurity 12C₂₁H₂₃N₃O₄381.44Undisclosed
Impurity AC₁₉H₂₃N₅O₂351.41Ethyl ester byproduct
Impurity BC₂₀H₂₃N₃O₃347.41Partially acylated intermediate
Impurity CC₁₈H₂₁N₃O₃315.39Demethylated derivative

Data adapted from LC-MS analyses of dabigatran etexilate .

Analytical Characterization and Detection Methods

Limitations in Current Data

Notably, Dabigatran Impurity 12 is absent from published LC-MS databases of dabigatran etexilate impurities . This omission suggests either:

  • Low Prevalence: The impurity may occur at levels below the 0.1% identification threshold mandated by ICH guidelines, precluding structural elucidation .

  • Proprietary Classification: Its structural identity may remain undisclosed due to manufacturer-specific synthesis routes .

Synthesis and Process-Related Origins

Hypothetical Synthesis Pathways

Dabigatran etexilate’s synthesis involves sequential steps:

  • Benzimidazole Core Formation: Cyclization of amino acid precursors.

  • Esterification: Introduction of the ethyl ester group.

  • Salt Formation: Mesylation to yield the mesylate salt .

Dabigatran Impurity 12 likely arises from side reactions during esterification or amidation steps, such as:

  • Incomplete Amidation: Formation of partially acylated intermediates.

  • Oxidation/Reduction: Degradation products under reactive conditions.

Research Applications and Future Directions

Role in Method Development

LC-MS methods for dabigatran etexilate typically validate for Impurities A, B, and C . Dabigatran Impurity 12 could serve as:

  • Additional Control: Expanding method scope to detect emerging impurities.

  • Stability Testing: Assessing degradation pathways under stress conditions.

Knowledge Gaps and Research Priorities

Critical areas for investigation include:

  • Structural Elucidation: NMR/MS data to confirm molecular connectivity.

  • Toxicological Profiling: Assessing genotoxicity or bioactivity.

  • Process Optimization: Reducing impurity formation through synthetic route refinement.

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